methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a unique combination of indole, pyrrole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 5-fluoroindole, the indole ring is constructed through cyclization reactions.
Pyrrole Ring Construction: The pyrrole ring is synthesized via a condensation reaction involving a diketone and an amine.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: Halogen atoms (fluorine) in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Pharmaceutical research explores this compound for its potential as a drug candidate. Its structural features are investigated for interactions with biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate lies in its dual fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. This makes it a valuable compound for specific applications where fluorine’s electronic effects are beneficial.
Properties
Molecular Formula |
C21H16F2N2O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)11-3-5-12(22)6-4-11)17-14-9-13(23)7-8-15(14)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
BVVMGEDHOVQUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
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